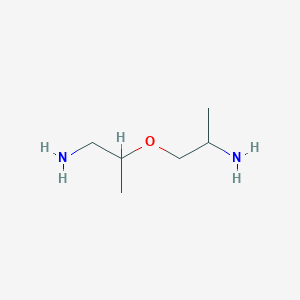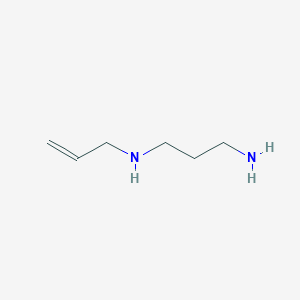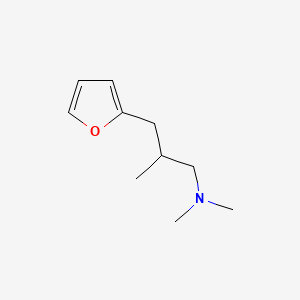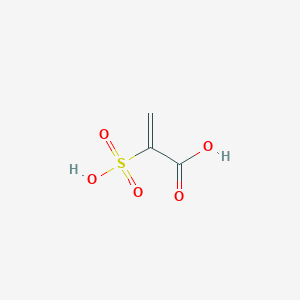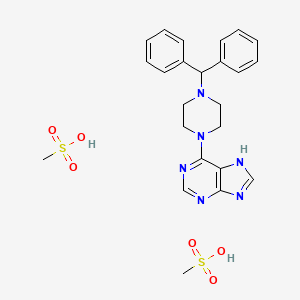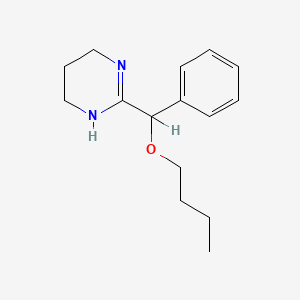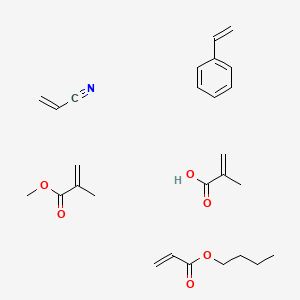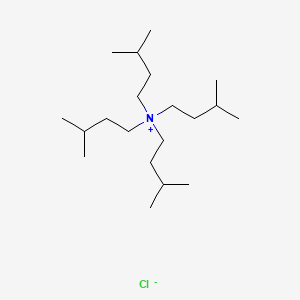
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride is a chemical compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of new substituted amines or other derivatives.
科学的研究の応用
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Methyl-N-(3-methylbutylidene)-1-butanamine
- 3-Methyl-N-(3’-methylbutylidene)butanamine
- 3-Methyl-N-(3-methylbutylidene)-butanamine
Uniqueness
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride stands out due to its unique structural features and reactivity
特性
CAS番号 |
32795-95-2 |
|---|---|
分子式 |
C20H44ClN |
分子量 |
334.0 g/mol |
IUPAC名 |
tetrakis(3-methylbutyl)azanium;chloride |
InChI |
InChI=1S/C20H44N.ClH/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;/h17-20H,9-16H2,1-8H3;1H/q+1;/p-1 |
InChIキー |
LNMBUEZVUYJZHQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


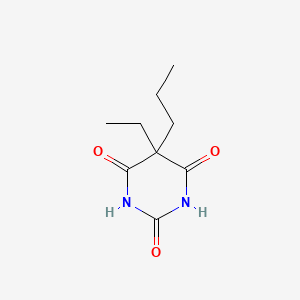
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)

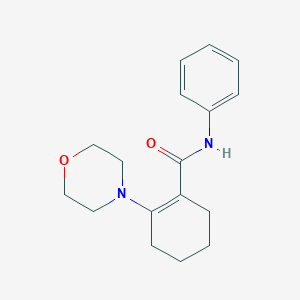
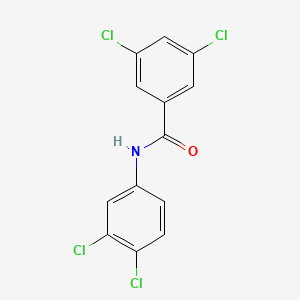
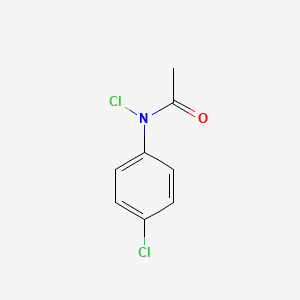
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
